

# Disperse Orange 37 and Other Azo Dyes: A Toxicological Comparison

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## Compound of Interest

Compound Name: Disperse Orange 37

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This guide provides a comparative toxicological overview of **Disperse Orange 37** and other selected azo dyes. The information is compiled from various scientific studies to facilitate an objective assessment of their relative toxicities. This document is intended for research and informational purposes.

## Executive Summary

Azo dyes constitute the largest class of synthetic colorants used in a variety of industries, including textiles and cosmetics. A primary toxicological concern associated with azo dyes is their potential to undergo reductive cleavage of the azo bond ( $-N=N-$ ) by azoreductase enzymes, which are present in the liver and intestinal microflora. This metabolic process can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic.<sup>[1][2][3][4][5][6][7]</sup> **Disperse Orange 37**, a monoazo disperse dye, is recognized as a textile allergen and has been investigated for its genotoxic potential.<sup>[8][9][10][11][12]</sup> This guide compares the available toxicological data for **Disperse Orange 37** with other relevant azo dyes to provide a clearer understanding of its toxicological profile.

## Comparative Toxicological Data

The following table summarizes the available quantitative data on the genotoxicity and cytotoxicity of **Disperse Orange 37** and a selection of other disperse azo dyes. It is important

to note that the data are sourced from different studies, which may employ varied experimental conditions. Therefore, direct comparisons should be made with caution.

Dye Name	CAS Number	Toxicological Endpoint	Test System/Cell Line	Concentration/Dose	Result	Reference(s)
Disperse Orange 37	13301-61-6	Genotoxicity (Micronucleus Assay)	Human TK6 cells	Mid and high concentrations	Statistically significant increase in micronuclei (<2-fold above control)	[11]
Genotoxicity (TGx-28.65 biomarker)	Human TK6 cells	Mid and high concentrations	Classified as genotoxic	[11]		
Cytotoxicity	Mouse keratinocytes (MPEK-BL6) & Porcine intestinal epithelial cells (IPEC-J2)	Not specified	Impaired cell viability and mitochondrial function	[7]		
Disperse Red 1	2872-52-8	Genotoxicity (Micronucleus Assay)	Human lymphocytes & HepG2 cells	0.2 - 1.0 µg/mL (lymphocytes), >2.0 µg/mL (HepG2)	Dose-dependent increase in micronuclei frequency	[13]

Disperse Orange 1	2581-69-3	Genotoxicity (Micronucleus Assay)	Human lymphocytes & HepG2 cells	0.2 - 1.0 µg/mL (lymphocytes), >2.0 µg/mL (HepG2)	Dose-dependent increase in micronuclei frequency	[13]
Disperse Yellow 7	6300-37-4	Cytotoxicity (IC25)	Hexagenia spp. (21-day)	9.6 µg/g	Inhibition of growth	[8]
Cytotoxicity (IC25)	Tubifex tubifex (28-day)	1.3 - 11.8 µg/g	Inhibition of young production	[8]		
Disperse Orange 13	Not specified in source	Cytotoxicity (IC25)	Tubifex tubifex (28-day)	1.3 - 11.8 µg/g	Inhibition of young production	[8]
Commercial Black Dye (containing Disperse Orange 37)	Not applicable	Mutagenicity (Ames Test)	Salmonella typhimurium YG1041 with S9	Not specified	280 revertants/µg	[14]

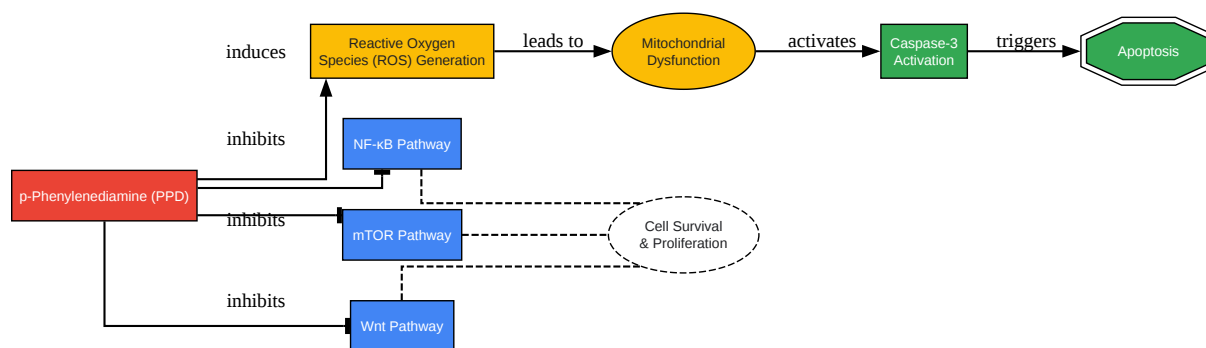
## Mechanisms of Toxicity and Signaling Pathways

The toxicity of many azo dyes is not from the parent compound itself but from the aromatic amines formed upon metabolic reduction.[4] A key metabolite of some azo dyes is p-phenylenediamine (PPD), a well-documented contact allergen that can also induce cellular toxicity.[6][15][16] Studies on PPD have elucidated a potential signaling pathway for its apoptotic effects in human urothelial cells.

### p-Phenylenediamine-Induced Apoptosis Signaling Pathway

The diagram below illustrates the proposed mechanism by which p-phenylenediamine induces apoptosis. This involves the generation of reactive oxygen species (ROS), leading to

mitochondrial dysfunction and the activation of caspase-3. Furthermore, PPD has been shown to inhibit key cell survival pathways, including NF- $\kappa$ B, mTOR, and Wnt.[17]



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Caption: Proposed signaling pathway of p-phenylenediamine-induced apoptosis.

## Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of toxicological data. Below are summaries of key experimental protocols for assessing the mutagenicity and cytotoxicity of azo dyes.

### Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1][3][5][18][19]

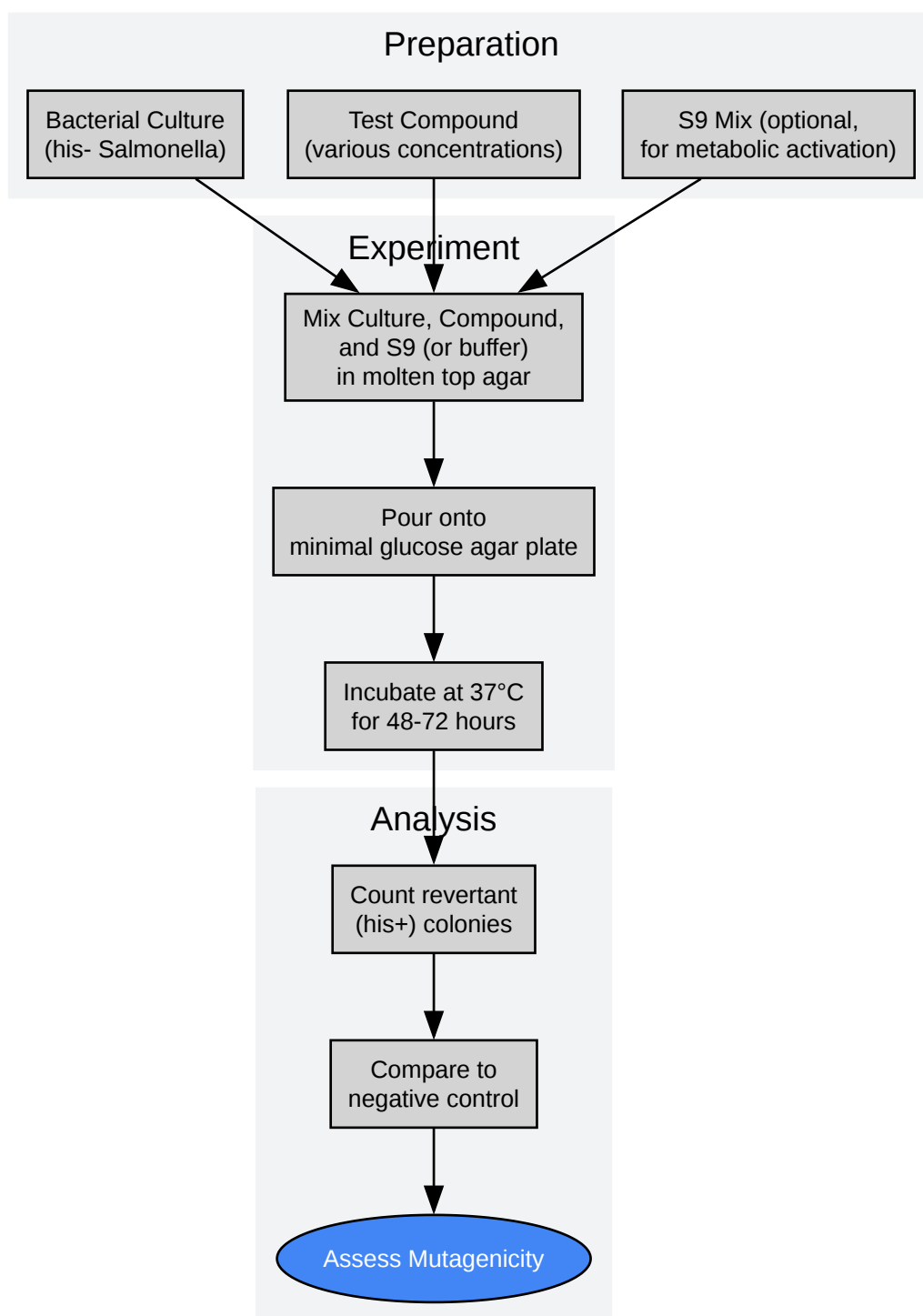
**Principle:** The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a substance to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of the test substance compared to

a control indicates mutagenicity. The test is often performed with and without the addition of a mammalian liver extract (S9 fraction) to account for metabolic activation of the test substance.

[1]

#### General Protocol:

- **Strain Preparation:** Overnight cultures of the selected *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1538) are prepared.
- **Test Mixture:** The test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a tube containing molten top agar.
- **Plating:** The mixture is poured onto a minimal glucose agar plate (lacking histidine).
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Colony Counting:** The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.



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Caption: General workflow for the Ames test.

## In Vitro Micronucleus Assay

The in vitro micronucleus (MN) assay is a genotoxicity test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.[20][21]

**Principle:** Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay measures the frequency of micronuclei in cells that have undergone mitosis in the presence of the test substance. An increase in the frequency of micronucleated cells indicates genotoxic potential.

**General Protocol:**

- **Cell Culture:** A suitable cell line (e.g., human lymphocytes, TK6, HepG2) is cultured.
- **Exposure:** The cells are treated with various concentrations of the test substance for a defined period.
- **Cytokinesis Block (optional but common):** Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division. This allows for the specific analysis of cells that have divided during the exposure period.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa, DAPI).
- **Scoring:** The number of micronuclei in a predetermined number of cells (e.g., 1000 binucleated cells) is scored under a microscope.
- **Data Analysis:** The frequency of micronucleated cells is calculated and compared to negative and positive controls.

## MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[6][10][22]

**Principle:** The assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.



#### General Protocol:

- **Cell Seeding:** Cells are seeded into a 96-well plate and allowed to attach and grow.
- **Compound Treatment:** The cells are treated with various concentrations of the test substance for a specified duration.
- **MTT Addition:** An MTT solution is added to each well, and the plate is incubated for a few hours at 37°C to allow for the formation of formazan crystals.
- **Solubilization:** A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and an IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be determined.

## Conclusion

The available toxicological data for **Disperse Orange 37** indicate a potential for genotoxicity, as demonstrated by the in vitro micronucleus assay and a genomic biomarker analysis in human TK6 cells. It is also known to impair cell viability and mitochondrial function. However, a lack of publicly available quantitative data from studies such as the Ames test and for cytotoxicity endpoints like IC50 values on human cell lines makes a direct and comprehensive comparison with other azo dyes challenging. The primary toxicological concern for azo dyes, in general, remains their metabolic conversion to potentially harmful aromatic amines. Further research providing direct comparative data using standardized protocols would be beneficial for a more definitive toxicological assessment of **Disperse Orange 37** relative to other azo dyes.

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